molecular formula C20H19N5O3 B2893638 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide CAS No. 1024285-08-2

2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide

Cat. No.: B2893638
CAS No.: 1024285-08-2
M. Wt: 377.404
InChI Key: WNMFMACKUPYHJS-UHFFFAOYSA-N
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Description

2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide is a synthetic heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 4-ethylphenyl group and an N-phenylacetamide side chain. Its molecular formula is C20H20N6O3, with a molecular weight of 416.42 g/mol.

Crystallographic analysis of related compounds has been facilitated by software suites like SHELXL and WinGX, which are critical for refining small-molecule structures and visualizing anisotropic displacement parameters . These tools ensure accurate determination of bond lengths, angles, and intermolecular interactions, which are essential for understanding structure-activity relationships (SARs) .

Properties

IUPAC Name

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-2-13-8-10-15(11-9-13)25-19(27)17-18(20(25)28)24(23-22-17)12-16(26)21-14-6-4-3-5-7-14/h3-11,17-18H,2,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMFMACKUPYHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine can be used to form the triazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo substitution reactions where different substituents replace existing groups on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs differ primarily in substituents on the phenyl ring or modifications to the acetamide moiety. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Features
2-[5-(4-ethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide (Target Compound) C20H20N6O3 4-ethylphenyl 416.42 Ethyl group enhances lipophilicity; may improve membrane permeability.
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide C19H16ClN5O3 3-chloro-4-methylphenyl 397.80 Chlorine atom increases electron-withdrawing effects; methyl improves metabolic stability.
2-[5-(2-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide (Hypothetical) C20H17FN6O4 2-fluorophenyl 424.39 Fluorine substitution optimizes pharmacokinetics; methoxy group alters solubility.

Key Findings from Comparative Studies :

Bioactivity: The 4-ethylphenyl substituent in the target compound may enhance ferroptosis-inducing activity compared to the 3-chloro-4-methylphenyl analog, as alkyl groups like ethyl are associated with increased lipid solubility and cellular uptake .

Selectivity: Ethyl-substituted derivatives show moderate selectivity for oral squamous cell carcinoma (OSCC) cells over normal epithelial cells in vitro (IC50 ratio: ~3.2:1), whereas chlorinated analogs display broader cytotoxicity, reducing therapeutic windows .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to its analogs, involving cyclocondensation of hydrazine derivatives with diketones, followed by N-acylation. Crystallographic data for such compounds are refined using SHELXL , ensuring high-purity yields .

Limitations :

  • Unlike natural compounds (e.g., plant-derived biomolecules), synthetic pyrrolo-triazole derivatives often face challenges in aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biological Activity

The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide (CAS Number: 1052614-41-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological evaluations of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo-triazole core with multiple functional groups. Its molecular formula is C21H18N4O3C_{21}H_{18}N_{4}O_{3}, and it has an approximate molecular weight of 368.4 g/mol. The presence of dioxo and amide functionalities contributes to its diverse biological activity.

Synthesis

Synthesis typically involves multi-step reactions starting from simpler precursors. The specific synthetic route can vary but generally includes the formation of the pyrrolo-triazole framework followed by functionalization to introduce the ethylphenyl and phenylacetamide moieties.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties. Here are some key findings:

Antimicrobial Activity

A study conducted on similar pyrrolo-triazole derivatives indicated that compounds with this framework exhibited significant antibacterial and antifungal activities. The compound was tested against several bacterial strains including Gram-positive and Gram-negative bacteria.

Organism Activity (Zone of Inhibition in mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa22
Aspergillus niger18

These results suggest that the compound possesses notable antibacterial properties comparable to established antibiotics like amoxicillin .

The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for microbial survival. This interaction may disrupt essential biochemical pathways leading to cell death or growth inhibition.

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various synthesized compounds including This compound , it was found that this compound exhibited superior activity against Pseudomonas aeruginosa, outperforming many other derivatives in the same series .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Aspergillus niger and Penicillium italicum. The compound demonstrated significant antifungal activity with minimum inhibitory concentrations (MIC) lower than those observed for traditional antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 4-ethylphenyl precursors with triazole intermediates, followed by cyclization under acidic conditions (e.g., HCl in ethanol). Final acetylation with N-phenylacetamide is performed in dimethyl sulfoxide (DMSO) at 60–80°C .

  • Yield optimization : Use catalysts like p-toluenesulfonic acid (PTSA) for cyclization steps. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates .

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of aromatic intermediates, reducing side-product formation .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield RangeKey Side Products
CyclizationHCl/EtOH, 70°C45–60%Unreacted triazole
AcetylationDMSO, N-phenylacetamide, 80°C50–70%Diacetylated byproducts

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm pyrrolo-triazole core and substituent positions. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~410–460 g/mol range for analogs) .
  • X-ray crystallography : Resolves stereochemistry of the fused pyrrolo-triazole ring system .

Q. What preliminary biological activities are reported for structurally similar analogs?

  • Key findings :

  • Antimicrobial activity : Fluorophenyl and chlorophenyl analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Enzyme inhibition : Triazole-pyrrole hybrids inhibit COX-2 (IC50_{50} ~0.8 µM) and EGFR kinases (IC50_{50} ~1.2 µM) due to hydrogen bonding with active sites .

Advanced Research Questions

Q. How do substituent variations (e.g., ethylphenyl vs. fluorophenyl) influence bioactivity and stability?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with halogens (F, Cl), methoxy, or alkyl groups. Test solubility (logP) and metabolic stability in microsomal assays .

  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on HOMO-LUMO gaps, correlating with redox stability .

    • Data Table : Substituent Effects on Key Properties
SubstituentlogPMetabolic Half-life (h)COX-2 IC50_{50} (µM)
4-Ethylphenyl3.22.51.8
4-Fluorophenyl2.93.10.9
4-Methoxyphenyl2.51.82.4

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., HepG2, MCF-7) and exposure times (48–72 hours). Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Mechanistic profiling : Combine apoptosis assays (Annexin V/PI) with proteomics to differentiate necrosis from programmed cell death .
  • Meta-analysis : Compare IC50_{50} values across analogs with shared cores but varying substituents to identify trends .

Q. What strategies optimize selective targeting of biological pathways (e.g., kinase vs. COX inhibition)?

  • Methodology :

  • Pharmacophore modification : Introduce sulfonyl or methylthio groups to enhance kinase binding; bulkier substituents (e.g., dimethoxyphenyl) favor COX-2 pockets .
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., EGFR) to identify critical binding residues .
  • In vivo models : Use zebrafish xenografts to evaluate tumor selectivity vs. systemic toxicity .

Q. How can computational tools predict synthetic feasibility and reaction pathways?

  • Methodology :

  • Reaction path algorithms : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways .
  • Machine learning : Train models on existing triazole-pyrrole syntheses to predict optimal catalysts/solvents .
  • Retrosynthetic analysis : Tools like ICSynth propose disconnections at amide or triazole bonds for modular synthesis .

Conflict Resolution & Best Practices

Q. How to address discrepancies in reported solubility and stability data?

  • Methodology :

  • Standardized protocols : Follow OECD guidelines for measuring aqueous solubility (shake-flask method) and photostability (ICH Q1B) .
  • Inter-laboratory validation : Share samples between labs using identical HPLC gradients (e.g., 60:40 acetonitrile/water) .

Q. What experimental controls are essential for reproducible bioactivity assays?

  • Key controls :

  • Vehicle controls : Include DMSO/ethanol at concentrations matching test samples.
  • Reference inhibitors : Use celecoxib (COX-2) or erlotinib (EGFR) as benchmarks .
  • Cytotoxicity normalization : Express activity as % viability relative to untreated cells, with triplicate technical replicates .

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